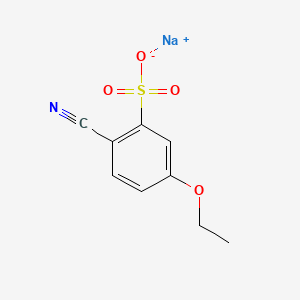

Sodium 2-cyano-5-ethoxybenzenesulphonate

Description

Properties

CAS No. |

94159-55-4 |

|---|---|

Molecular Formula |

C9H8NNaO4S |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

sodium;2-cyano-5-ethoxybenzenesulfonate |

InChI |

InChI=1S/C9H9NO4S.Na/c1-2-14-8-4-3-7(6-10)9(5-8)15(11,12)13;/h3-5H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

ROVCHLIPMLVMLL-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Sodium 2 Cyano 5 Ethoxybenzenesulphonate

Nucleophilic Substitution Reactions Involving the Sulphonate Group

Nucleophilic substitution reactions at the sulphonyl center of arenesulphonates are fundamental to their chemistry. These reactions can proceed via different pathways, primarily involving the cleavage of either the sulfur-oxygen (S-O) or the carbon-oxygen (C-O) bond of the ester linkage.

In the context of nucleophilic attack on the sulphonate group of Sodium 2-cyano-5-ethoxybenzenesulphonate, S-O bond fission involves the nucleophile attacking the electrophilic sulfur atom. This leads to the cleavage of the bond between the sulfur and the oxygen of the phenoxy group. The propensity for S-O bond fission is significantly influenced by the nature of the nucleophile and the electronic properties of the substituents on the benzene (B151609) ring of the sulphonate. nih.govacs.orgnih.govacs.org

For instance, in reactions with highly basic amines, the S-O bond fission pathway is often dominant. nih.govacs.org This is because strong bases are effective nucleophiles for the hard sulfur center of the sulphonyl group. Furthermore, the presence of a strong electron-withdrawing group on the sulfonyl moiety enhances the electrophilicity of the sulfur atom, thereby favoring attack at this position. nih.govacs.orgnih.govacs.org In the case of this compound, the cyano group (-CN) is a powerful electron-withdrawing group, which would be expected to increase the electrophilicity of the sulfur atom and thus promote the S-O bond fission pathway in reactions with suitable nucleophiles.

Alternatively, nucleophilic attack can occur at the carbon atom of the benzene ring that is bonded to the oxygen of the sulphonate group, resulting in C-O bond fission. This pathway is a type of nucleophilic aromatic substitution (SNAr). The likelihood of C-O bond fission is influenced by the substituents on the benzene ring of the leaving group and the nature of the nucleophile. nih.govacs.orgnih.govacs.org

Reactions with less basic nucleophiles or substrates bearing strong electron-donating groups on the sulfonyl moiety tend to show a greater extent of C-O bond fission. nih.govacs.org In the case of this compound, the ethoxy group (-OEt) is an electron-donating group. However, the presence of the strongly electron-withdrawing cyano group ortho to the sulphonate group would significantly activate the aromatic ring towards nucleophilic attack, potentially making the C-O fission pathway competitive under certain conditions. The effect of substituents on the nucleophilic phenoxide is more pronounced for C-O bond cleavage than for S-O bond cleavage. nih.gov

Regioselectivity in the nucleophilic substitution reactions of arenesulphonates refers to the preference for attack at the sulfur atom (leading to S-O fission) versus the aromatic carbon atom (leading to C-O fission). This selectivity is a delicate balance of several factors. nih.govacs.orgnih.govacs.orgcdnsciencepub.com

The basicity of the attacking nucleophile is a key determinant. Highly basic amines tend to favor attack at the sulfur atom, resulting in S-O cleavage. Conversely, with less basic amines, the proportion of C-O cleavage increases. nih.govacs.orgnih.govacs.org

The electronic nature of the substituents on the benzenesulphonate also plays a critical role. Electron-withdrawing groups on the sulfonyl-bearing ring increase the electrophilicity of the sulfur atom, promoting S-O fission. nih.govacs.orgnih.govacs.org For this compound, the cyano group would steer the reaction towards S-O fission. Conversely, electron-donating groups on the sulfonyl moiety would decrease the electrophilicity of the sulfur, making C-O fission more competitive. nih.govacs.org

The following table summarizes the general trends in regioselectivity:

| Condition | Favored Pathway | Rationale |

| Highly Basic Nucleophile | S-O Fission | Stronger nucleophiles prefer the harder electrophilic sulfur center. nih.govacs.orgnih.govacs.org |

| Less Basic Nucleophile | C-O Fission | Weaker nucleophiles may favor the softer carbon center, especially with activating groups on the ring. nih.govacs.org |

| Electron-Withdrawing Group on Sulphonyl Ring | S-O Fission | Increases the electrophilicity of the sulfur atom. nih.govacs.orgnih.govacs.org |

| Electron-Donating Group on Sulphonyl Ring | C-O Fission | Decreases the electrophilicity of the sulfur atom, making attack at the carbon more likely. nih.govacs.org |

The mechanism of nucleophilic substitution at the sulfonyl sulfur can be either concerted or stepwise. In a concerted mechanism (SN2-like), bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state. acs.orgnih.gov In a stepwise mechanism, the reaction proceeds through a distinct intermediate, typically a pentacoordinate sulfurane species. nih.gov

The debate between these two mechanisms for sulfonate ester hydrolysis has been extensive. Some studies have presented evidence for a stepwise mechanism, particularly with strong nucleophiles and poor leaving groups, where a break in a Brønsted correlation was observed. nih.gov This break was interpreted as a change in the rate-determining step of a two-step process involving a pentavalent intermediate. nih.gov

However, other comprehensive studies, combining computational and experimental data, have found no evidence for a stable intermediate and suggest that a concerted pathway provides a better interpretation for the hydrolysis of aryl benzenesulfonates. acs.org A linear Hammett plot for the same data that produced a nonlinear Brønsted plot supports the concerted mechanism. acs.org The reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with primary amines have been proposed to proceed through an addition intermediate, with the rate-determining step depending on the amine's basicity. acs.org

The reaction of arenesulphonates with amines, known as aminolysis, is a well-studied nucleophilic substitution reaction. These reactions can also exhibit competitive S-O and C-O bond fission. nih.govacs.orgnih.govacs.org The regioselectivity is governed by the basicity of the amine and the electronic nature of the substituents on the arenesulphonate. nih.govacs.orgnih.govacs.org

For the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, it has been shown that the fraction of S-O bond fission increases with increasing amine basicity and with a more electron-withdrawing substituent (X) on the benzene ring. nih.govacs.org This suggests that for this compound, aminolysis with highly basic amines would likely proceed predominantly through S-O bond cleavage.

Kinetic studies on the aminolysis of these compounds have often resulted in nonlinear Brønsted-type plots, which have been interpreted as evidence for a stepwise mechanism involving a change in the rate-determining step depending on the basicity of the amine. nih.govacs.org The following table shows representative kinetic data for the aminolysis of a substituted benzenesulphonate, illustrating the effect of amine basicity on the reaction rate.

| Amine | pKa | kobs (s-1) |

| Glycine ethyl ester | 7.7 | 0.0012 |

| Piperidine | 11.1 | 0.0345 |

| Morpholine | 8.4 | 0.0045 |

| N-Methylaniline | 4.9 | 0.0001 |

Note: The data in this table is illustrative and based on general findings for aminolysis of arenesulphonates, not specific to this compound.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound is substituted with three groups: a cyano group (-CN), an ethoxy group (-OC2H5), and a sulphonate group (-SO3-). Each of these substituents exerts an electronic influence on the ring, affecting both its reactivity towards electrophiles and the position of subsequent substitution. quora.comlibretexts.orgassets-servd.hostquora.compressbooks.pubyoutube.commsu.edulibretexts.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com

The ethoxy group is an activating group and an ortho, para-director. Its lone pair of electrons on the oxygen atom can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. assets-servd.hostpressbooks.pubyoutube.comkhanacademy.orgmasterorganicchemistry.com

In contrast, the cyano group and the sulphonate group are deactivating groups and meta-directors. libretexts.orgassets-servd.hostpressbooks.pubyoutube.commasterorganicchemistry.comyoutube.com Both are electron-withdrawing groups, reducing the electron density of the ring and making it less reactive towards electrophiles. The positive charge on the carbons at the ortho and para positions in the resonance structures makes the meta position the most favorable site for electrophilic attack. libretexts.orgassets-servd.hostyoutube.commasterorganicchemistry.com

In this compound, the substituents are positioned such that their directing effects are in opposition. The ethoxy group at position 5 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para). The cyano group at position 2 directs to positions 4 and 6 (meta to itself). The sulphonate group at position 1 directs to positions 3 and 5 (meta to itself).

When activating and deactivating groups are present on the same ring, the activating group generally controls the regioselectivity of the substitution. quora.comquora.commsu.edulibretexts.org Therefore, the powerful activating effect of the ethoxy group would be the dominant directing influence. This would favor substitution at the positions ortho and para to the ethoxy group.

The available positions for electrophilic attack are 3, 4, and 6.

Position 4: This position is para to the strongly activating ethoxy group and meta to the deactivating cyano group. This would be a highly favored position for substitution.

Position 6: This position is ortho to the strongly activating ethoxy group and meta to the deactivating cyano group. This would also be a favored position, though potentially slightly less so than position 4 due to possible steric hindrance from the adjacent ethoxy group.

Position 3: This position is meta to the activating ethoxy group and ortho to the deactivating cyano group, as well as meta to the deactivating sulphonate group. This position would be the least favored for electrophilic attack.

Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly a mixture of the 4- and 6-substituted products.

The following table summarizes the directing effects of the substituents on the benzene ring of this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| -SO3- | 1 | Deactivating (Electron-withdrawing) | meta (to positions 3 and 5) |

| -CN | 2 | Deactivating (Electron-withdrawing) | meta (to positions 4 and 6) |

| -OC2H5 | 5 | Activating (Electron-donating) | ortho, para (to positions 2, 4, and 6) |

Influence of Cyano and Ethoxy Substituents on Ring Reactivity

The benzene ring of this compound is subject to the competing electronic effects of an electron-donating group and two electron-withdrawing groups. The ethoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to unsubstituted benzene. libretexts.org Conversely, the cyano and sulphonate groups are deactivating groups, decreasing the reaction rate. libretexts.orgstudymind.co.uk

On the other hand, the cyano group is a powerful deactivating group. It withdraws electron density from the benzene ring through both a strong resonance effect (-R effect) and an inductive effect (-I effect). studymind.co.uk The carbon-nitrogen triple bond is highly polarized towards the nitrogen atom, creating a partial positive charge on the carbon atom directly attached to the ring, which inductively pulls electron density from the ring. studymind.co.uk Furthermore, the π-system of the cyano group can accept π-electrons from the benzene ring, further delocalizing the ring's electron density and reducing its nucleophilicity. libretexts.org

The sulphonate group is also a deactivating group, primarily due to its strong electron-withdrawing inductive effect.

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| Ethoxy (-OC2H5) | -I (withdrawing) | +R (donating) | Activating |

| Cyano (-CN) | -I (withdrawing) | -R (withdrawing) | Deactivating |

| Sulphonate (-SO3H) | -I (withdrawing) | -R (withdrawing) | Deactivating |

Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. This regioselectivity is a consequence of the stability of the intermediate carbocation (arenium ion) formed during the reaction.

The ethoxy group is an ortho, para-director. youtube.commasterorganicchemistry.com Its electron-donating resonance effect enriches the electron density at the positions ortho and para to it, thereby stabilizing the arenium ion when the electrophile attacks at these positions. masterorganicchemistry.com

Conversely, the cyano group is a meta-director. studymind.co.uk As an electron-withdrawing group, it destabilizes the arenium ion, particularly when the positive charge is located on the carbon atom bearing the cyano group (which occurs in the resonance structures for ortho and para attack). studymind.co.uk Attack at the meta position avoids this direct destabilization, making it the favored pathway. studymind.co.uk The sulphonate group is also a meta-director for similar reasons.

In this compound, the directing effects of the substituents are in competition. The ethoxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The cyano group at position 2 directs to positions 4 and 6 (relative to itself, which are positions 4 and 6 on the ring). The sulphonate group at position 5 directs to positions 1 and 3 (relative to itself, which are positions 1 and 3 on the ring).

When multiple substituents are present, the most strongly activating group generally controls the regioselectivity of the reaction. aaqr.org In this case, the ethoxy group is the only activating group and is therefore the dominant directing group. aaqr.org It strongly favors substitution at the positions ortho and para to it. The para position (position 4) is already occupied by the sulphonate group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ethoxy group, which are positions 2 and 6. However, position 2 is already substituted with a cyano group. This leaves position 6 as the most probable site for electrophilic substitution. Steric hindrance from the adjacent ethoxy group might slightly disfavor this position, but the strong activating and directing effect of the ethoxy group would likely overcome this.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Directing Effect | Favored Positions for Substitution |

| Ethoxy (-OC2H5) | 1 | ortho, para | 2, 4, 6 |

| Cyano (-CN) | 2 | meta | 4, 6 |

| Sulphonate (-SO3Na) | 5 | meta | 1, 3 |

| Overall Predicted Site of Attack | Position 6 |

Gas-Phase Fragmentation Pathways of Sulphonate Anions

Upon collisional activation in a mass spectrometer, aromatic sulphonate anions commonly undergo several characteristic fragmentation reactions. One of the most prominent pathways is the loss of a neutral sulphur dioxide molecule (SO2), which has a mass of 64 Da. nih.govresearchgate.net This fragmentation is thought to proceed through a rearrangement where the aryl group migrates from the sulfur atom to an oxygen atom of the sulphonate group. hmdb.ca

Another significant fragmentation pathway is the homolytic cleavage of the carbon-sulfur bond, leading to the formation of a sulphite radical anion (SO3•⁻) with a mass-to-charge ratio (m/z) of 80. massbank.eunih.gov

The nature of the substituents on the aromatic ring can influence the relative abundance of these and other fragmentation pathways. Electron-withdrawing groups, such as the cyano group, can affect the strength of the C-S bond and the stability of the resulting fragment ions. researchgate.net For instance, some studies on related aromatic sulphonamides have suggested that electron-withdrawing groups can promote the extrusion of SO2. researchgate.net The presence of the electron-donating ethoxy group would also modulate the fragmentation, potentially by stabilizing the resulting phenoxide anion after SO2 loss.

Intramolecular electrophilic aromatic substitution has also been observed in the gas-phase fragmentation of some protonated aromatic compounds, leading to complex rearrangements and fragment ions. While less common for anions, the possibility of such rearrangements in the 2-cyano-5-ethoxybenzenesulphonate anion under certain conditions cannot be entirely ruled out.

Table 3: Common Gas-Phase Fragmentation Pathways for Aromatic Sulphonate Anions

| Fragmentation Pathway | Neutral Loss / Fragment Ion | Description |

| Desulphonation | Loss of SO2 | Elimination of a neutral sulphur dioxide molecule. nih.govresearchgate.net |

| C-S Bond Cleavage | Formation of SO3•⁻ | Homolytic cleavage of the carbon-sulfur bond to produce the sulphite radical anion. massbank.eunih.gov |

Structure Reactivity Relationships in Substituted Benzenesulphonates

Quantitative Structure-Reactivity Correlations (e.g., Hammett Equation)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgslideshare.net It establishes a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants (K) for side-chain reactions of meta- and para-substituted benzene derivatives. wikipedia.orgviu.ca The equation is generally expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (parent) reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. wikipedia.orglibretexts.org

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of a reaction to the electronic effects of substituents. slideshare.netviu.ca

The substituent constant, σ, is determined experimentally from the ionization of substituted benzoic acids in water at 25°C, for which the reaction constant ρ is defined as 1.00. viu.ca

Electron-withdrawing groups (EWGs) stabilize the benzoate anion, increasing the acidity of the benzoic acid compared to the unsubstituted acid. They have positive σ values . youtube.com

Electron-donating groups (EDGs) destabilize the benzoate anion, decreasing the acidity. They have negative σ values . youtube.com

The reaction constant, ρ, provides insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which suggests a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state. viu.ca

For Sodium 2-cyano-5-ethoxybenzenesulphonate, the key substituents are the cyano and ethoxy groups.

The cyano group (-CN) is a strong electron-withdrawing group, characterized by a large positive σ value (σₚ = +0.66). libretexts.org

The ethoxy group (-OC₂H₅) , similar to the methoxy group (-OCH₃), is an electron-donating group, characterized by a negative σ value (σₚ for -OCH₃ is -0.27). iitd.ac.in

The Hammett equation is primarily applied to meta and para substituents due to the potential for steric interactions with ortho substituents, which are not accounted for in the standard σ value. libretexts.org

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CN | +0.56 | +0.66 | Strongly withdrawing |

| -NO₂ | +0.71 | +0.78 | Strongly withdrawing |

| -SO₃H | +0.46 | +0.52 | Withdrawing |

| -Cl | +0.37 | +0.23 | Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Donating |

| -OCH₃ | +0.12 | -0.27 | Donating (by resonance) |

| -NH₂ | -0.16 | -0.66 | Strongly donating |

Data sourced from various studies on Hammett correlations. libretexts.orglibretexts.orgiitd.ac.in

Inductive and Resonance Effects of Substituents on Reaction Rates and Equilibria

The electronic influence of a substituent is a combination of two primary effects: the inductive effect and the resonance effect. libretexts.orgyoutube.com

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon. youtube.comlibretexts.org Electron-withdrawing groups have a -I effect, while electron-donating groups have a +I effect.

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org Substituents with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect). youtube.com

In this compound:

Cyano Group (-CN): This group is strongly electron-withdrawing. It exerts a powerful -I effect due to the high electronegativity of the nitrogen atom and a strong -R effect as it can withdraw π-electron density from the ring into the C≡N triple bond. youtube.comlibretexts.org These effects deactivate the benzene ring towards electrophilic aromatic substitution.

Ethoxy Group (-OC₂H₅): This group exhibits a dual nature. The oxygen atom is highly electronegative, leading to a -I effect that withdraws electron density through the sigma bond. However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong +R effect . libretexts.orgstackexchange.com In most cases, the resonance effect of alkoxy groups is stronger than their inductive effect, making them net electron-donating and activating groups for electrophilic substitution. youtube.comstackexchange.com

Sulphonate Group (-SO₃⁻): The sulphonate group is a deactivating, electron-withdrawing group, primarily through a strong inductive effect.

Table 2: Inductive and Resonance Effects of Key Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Effect |

|---|---|---|---|---|

| -CN | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -OC₂H₅ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -SO₃⁻ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -NH₂ | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

This table summarizes generally accepted principles of substituent effects. libretexts.orgyoutube.comstackexchange.com

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the non-bonded interactions that arise when the size of substituents prevents a reactant from approaching the reaction center. numberanalytics.comyoutube.com This effect can significantly influence reaction rates and regioselectivity, especially for reactions involving bulky groups or substitution at crowded positions on the ring. numberanalytics.commsu.edu

In this compound, the substituents are located at positions 1, 2, and 5. The approach of a reagent will be sterically hindered at positions adjacent to these existing groups.

Position 6: This position is ortho to both the sulphonate group and the ethoxy group, making it highly sterically hindered.

Position 3: This position is ortho to the cyano group and meta to the ethoxy group. It is moderately hindered.

Position 4: This position is ortho to the ethoxy group and meta to the cyano group. The hindrance here is primarily from the adjacent ethoxy group.

Steric hindrance can override electronic effects. For example, while the ethoxy group is an ortho, para-director, a bulky electrophile might preferentially attack the less hindered para position (position 4 relative to the ethoxy group) over the more hindered ortho position (position 6). msu.edu Friedel-Crafts alkylation is a classic example of a reaction that is highly sensitive to steric hindrance. msu.edu

Table 3: Conceptual Steric Hindrance at Positions on the Substituted Ring

| Position on Ring | Adjacent Groups | Relative Steric Hindrance |

|---|---|---|

| 3 | -CN (at C2), -H (at C4) | Moderate |

| 4 | -OC₂H₅ (at C5), -H (at C3) | Moderate |

| 6 | -SO₃⁻ (at C1), -OC₂H₅ (at C5) | High |

This table provides a conceptual model of relative steric hindrance.

Theoretical and Computational Studies of Sodium 2 Cyano 5 Ethoxybenzenesulphonate

Quantum Chemical Calculations on Electronic Structure and Energetics

Time-Dependent DFT (TD-DFT) is an extension used to study the excited states of molecules. This method is crucial for understanding the electronic transitions that give rise to UV-Vis absorption spectra. Research on compounds containing cyano groups, such as cyanopolyynes, has utilized TD-DFT to predict their electronic spectra, assessing the performance of various functionals and basis sets to achieve results that correlate well with experimental data. nih.gov For Sodium 2-cyano-5-ethoxybenzenesulphonate, TD-DFT could predict its absorption maxima and the nature of the electronic transitions involved.

Table 1: Representative Functionals and Basis Sets for DFT/TD-DFT Calculations

| Calculation Type | Potential Functionals | Potential Basis Sets |

| Geometry Optimization & Energetics | B3LYP, BPW91, ωB97X-D | 6-311+G(2d,2p), cc-pVTZ |

| Spectroscopic Properties (TD-DFT) | CAM-B3LYP, B3LYP, ωB97X | aug-cc-pVTZ, 6-311G(d,p) |

Molecular Modeling of Reaction Transition States and Intermediates

Molecular modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For a molecule like this compound, this could involve modeling its synthesis, such as the sulfonation of an appropriately substituted cyanobenzene.

The process of aromatic sulfonation is a well-known electrophilic aromatic substitution. wikipedia.org Computational modeling could elucidate the energy profile of this reaction, identifying the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition state leading to its formation. By calculating the activation energies, chemists can gain insight into the reaction kinetics and the directing effects of the cyano and ethoxy substituents on the benzene (B151609) ring.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are highly effective in predicting various spectroscopic properties, which serve as a powerful aid in structural elucidation. By calculating these properties and comparing them to experimental spectra, the proposed structure of a molecule can be confirmed.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR data. As seen in studies of other organic molecules, there is often a good correlation between calculated and experimental spectroscopic data. nih.gov

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants |

| UV-Vis Spectroscopy | Electronic transition energies (λmax), oscillator strengths |

Analysis of Bonding and Charge Distribution within the Molecule and its Derivatives

An analysis of the bonding and charge distribution provides deep insights into the reactivity and intermolecular interactions of a molecule. Various population analysis methods, such as Natural Bond Orbital (NBO) analysis, can be performed on the optimized geometry of this compound.

This analysis would reveal the nature of the chemical bonds (e.g., ionic vs. covalent character), the hybridization of atomic orbitals, and the distribution of electron density across the molecule. The electrostatic potential (ESP) can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding how the molecule interacts with other reagents or a biological target. For example, studies on substituted benzenes have shown a strong correlation between the calculated electrostatic potential at ring carbons and experimental reactivity constants. nih.gov The electron-withdrawing cyano and sulphonate groups, along with the electron-donating ethoxy group, would create a distinct electrostatic potential map for this molecule, governing its chemical behavior.

Future Research Directions

The continued exploration of Sodium 2-cyano-5-ethoxybenzenesulphonate and its analogues is poised to unlock new chemical methodologies and applications. Future research is anticipated to focus on several key areas, including the development of more efficient and sustainable synthetic routes, deeper mechanistic understanding of its formation and reactivity, the pursuit of highly selective functionalization reactions, and the computational design of novel derivatives with tailored properties. These directions promise to expand the utility of this versatile chemical scaffold.

Q & A

Q. What are the recommended synthesis routes for Sodium 2-cyano-5-ethoxybenzenesulphonate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation and etherification steps. For example, analogous sulfonate compounds are synthesized via electrophilic substitution using sulfuric acid derivatives, followed by alkylation to introduce the ethoxy group . To optimize yields:

- Temperature control : Maintain <50°C during sulfonation to avoid over-sulfonation.

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for regioselective etherification.

- Purification : Employ recrystallization in ethanol-water mixtures to isolate high-purity crystals.

Data Table :

| Parameter | Optimal Range |

|---|---|

| Sulfonation Temp. | 40–50°C |

| Reaction Time | 4–6 hours |

| Yield (recrystallized) | 65–75% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in aqueous acidic buffers .

- Stability : Store at 4°C in airtight, light-protected containers to prevent hydrolysis of the cyano group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electrophilic Reactivity : Localize electron-deficient regions (e.g., cyano group) for nucleophilic attack .

- HOMO-LUMO Gaps : Estimate charge-transfer behavior (e.g., bandgap ~4.2 eV for sulfonate derivatives) .

Data Table :

| Property | Calculated Value (DFT) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.6 eV |

| Dipole Moment | 5.3 Debye |

Q. How to resolve contradictions in spectroscopic data across studies?

Example: Discrepancies in FT-IR carbonyl stretching (C≡N) may arise from:

- Sample Hydration : Anhydrous vs. hydrated forms shift peaks by ±20 cm⁻¹ .

- Instrument Calibration : Validate using reference standards (e.g., KBr pellet consistency).

Methodology : - Replicate experiments under controlled humidity.

- Cross-validate with X-ray crystallography (if single crystals are obtainable) .

Q. What strategies enable selective functionalization of the benzenesulfonate core?

Q. How does this compound interact with biological macromolecules in vitro?

- Binding Studies : Use fluorescence quenching assays to monitor interactions with serum albumin (e.g., ΔFmax = 80% at 340 nm) .

- Cytotoxicity Screening : Assess via MTT assays (IC₅₀ >100 μM in HEK293 cells suggests low toxicity) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.